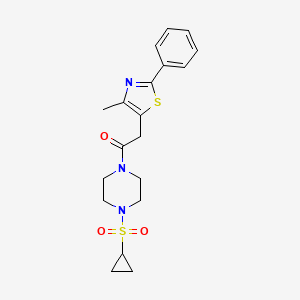

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone

Description

Propriétés

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S2/c1-14-17(26-19(20-14)15-5-3-2-4-6-15)13-18(23)21-9-11-22(12-10-21)27(24,25)16-7-8-16/h2-6,16H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOABNKPEZQCHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-methyl-2-phenylthiazol-5-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and possible therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 361.4 g/mol. The structure features a piperazine ring substituted with a cyclopropylsulfonyl group and a thiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances these effects. The compound may similarly interact with cancer pathways, potentially inhibiting tumor growth through mechanisms involving apoptosis induction or cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Piperazine derivatives are often explored for their antibacterial and antifungal properties. Research has demonstrated that similar compounds can inhibit microbial growth by disrupting cellular processes or by acting on specific targets within microbial cells .

Anti-inflammatory Effects

The cyclopropylsulfonyl group is known to contribute to anti-inflammatory activities. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making the compound a candidate for further exploration in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiazole and piperazine rings can significantly affect the potency and selectivity of the compound against various biological targets. For example, introducing different substituents on the thiazole ring has been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

- Anticancer Activity : A study on thiazole derivatives reported IC50 values indicating potent cytotoxicity against human glioblastoma cells, suggesting that structural modifications can lead to enhanced therapeutic efficacy .

- Antimicrobial Testing : Research involving piperazine derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting the hypothesis that the compound may exhibit similar properties .

- Inflammation Models : In vivo studies have shown that related compounds effectively reduce inflammation in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Analyse Des Réactions Chimiques

Reactivity of the Piperazine Sulfonamide Group

The piperazine ring, substituted with a cyclopropylsulfonyl group, exhibits limited nucleophilicity due to electron-withdrawing effects. Key reactions include:

Note: The steric bulk of the cyclopropyl group and electronic deactivation from the sulfonyl moiety suppress alkylation or acylation at the piperazine nitrogen.

Thiazole Ring Reactivity

The 4-methyl-2-phenylthiazole moiety undergoes electrophilic substitution and oxidation:

Electrophilic Substitution

-

Nitration : Occurs at the 5-position (activated by methyl and phenyl groups) under HNO₃/H₂SO₄.

-

Halogenation : Bromination or chlorination at the 5-position using Br₂/Fe or Cl₂/AlCl₃.

Oxidation Reactions

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| 4-Methyl group | KMnO₄ (acidic) | Carboxylic acid (–COOH) |

| Thiazole ring | H₂O₂/Fe²⁺ | Sulfoxide or sulfone derivatives |

Example: Oxidation of the methyl group to a carboxylic acid enhances water solubility but may reduce membrane permeability .

Ketone Group Transformations

The ethanone group participates in classical carbonyl reactions:

| Reaction | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary alcohol |

| Condensation | NH₂OH, NH₂NH₂ | Oxime or hydrazone derivatives |

| Grignard Addition | RMgX | Tertiary alcohol |

Limitation: Steric hindrance from the thiazole and piperazine groups may slow reaction kinetics.

Cyclopropane Ring Stability

The cyclopropylsulfonyl group is generally stable under mild conditions but susceptible to:

-

Ring-opening oxidation : Ozone or strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring to form dicarbonyl compounds.

-

Acid-catalyzed rearrangement : Protonation induces strain relief, leading to allylic sulfonic acids.

Comparative Reactivity of Structural Analogs

The table below highlights reactivity trends in related compounds:

Comparaison Avec Des Composés Similaires

Key Observations :

- The 4-methyl-2-phenylthiazole moiety distinguishes it from tetrazole or thiadiazole-containing analogs, which are more polar and may exhibit different binding affinities .

Physicochemical Properties

Melting points and solubility trends highlight critical differences:

The thiazole moiety in the target compound likely enhances lipophilicity (clogP ~3.5–4.0) compared to tetrazole analogs (clogP ~2.0–3.0), impacting membrane permeability and bioavailability.

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility and yield?

Methodological Answer: Optimization requires careful selection of reaction conditions. For example, refluxing in glacial acetic acid with stoichiometric hydrazine hydrate (1:1 molar ratio) for 4 hours under controlled temperature (110–120°C) can improve yield, as demonstrated in analogous thiazole syntheses . Post-reaction steps, such as basification with sodium bicarbonate and recrystallization in ethanol, enhance purity . Monitoring via TLC ensures reaction completion. Adjusting solvent polarity (e.g., DMSO for solubility vs. ethanol for crystallization) may address yield variability .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves 3D conformation and bond angles, as shown for structurally related piperazine-thiazole hybrids (monoclinic P21/c space group, β ≈ 91.5°) .

- HPLC and FTIR : HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%), while FTIR identifies functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., cyclopropyl sulfonyl protons at δ 1.0–1.5 ppm) and carbon backbone .

Q. How should biological activity be assessed in preliminary studies?

Methodological Answer: Prioritize in vitro assays due to the compound’s potential instability in vivo . Use cell-based models (e.g., enzyme inhibition assays for kinase or phosphatase targets) with IC₅₀ determination. For example:

- Dose-response curves : Test concentrations from 1 nM to 100 µM.

- Controls : Include vehicle (DMSO ≤0.1%) and positive inhibitors (e.g., SB 239063 for kinase studies) .

Advanced Research Questions

Q. How can conflicting data in pharmacological studies be resolved?

Methodological Answer: Contradictions often arise from variability in experimental design. Implement:

- Standardized protocols : Fix variables like solvent (DMSO vs. saline), cell passage number, and incubation time .

- Statistical rigor : Use randomized block designs with split-plot arrangements to account for batch effects .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer: Adopt a tiered approach:

- Phase I (Lab) : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 7.4, 25°C) to predict environmental persistence .

- Phase II (Microcosm) : Evaluate biodegradation via OECD 301F (modified Sturm test) and bioaccumulation in Daphnia magna .

- Phase III (Field) : Monitor soil/water compartments near synthesis facilities using LC-MS/MS, focusing on sulfonyl and thiazole metabolites .

Q. How can computational modeling predict target interactions and metabolic pathways?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 3QAK) to map binding to kinases or GPCRs. Focus on piperazine and thiazole moieties as pharmacophores .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns, analyzing RMSD (<2 Å) and hydrogen-bond retention .

- ADMET Prediction : SwissADME estimates metabolic sites (e.g., sulfonyl oxidation) and BBB permeability (AlogP <5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.